Stat3-IN-23: A Technical Guide to a Potent STAT3 Inhibitor
Stat3-IN-23: A Technical Guide to a Potent STAT3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stat3-IN-23 is a potent, peptide-based inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a key signaling protein implicated in numerous cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of the STAT3 signaling pathway is a hallmark of various cancers, making it a critical target for therapeutic intervention. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of Stat3-IN-23, along with detailed experimental protocols for its characterization.
Chemical Structure and Properties
Stat3-IN-23 is a synthetic phosphopeptide with the sequence Pro-{Tyr(PO3H2)}-Leu-Lys-Thr-Lys, often abbreviated as P-{Tyr(PO3H2)}-LKTK. The presence of a phosphorylated tyrosine residue is critical for its mechanism of action, as it mimics the natural binding motif of STAT3's SH2 domain.
Below is a 2D representation of the chemical structure of Stat3-IN-23.
Caption: 2D chemical structure of Stat3-IN-23.
A summary of the key chemical and physical properties of Stat3-IN-23 is provided in the table below for easy reference.
| Property | Value |
| IUPAC Name | L-prolyl-O-phosphono-L-tyrosyl-L-leucyl-L-lysyl-L-threonyl-L-lysine |
| Molecular Formula | C36H61N8O12P |
| Molecular Weight | 828.89 g/mol |
| CAS Number | 286465-26-7 |
| Appearance | White to off-white solid |
| Purity | ≥95% (as determined by HPLC) |
| Solubility | Soluble in water and DMSO. |
Mechanism of Action and Signaling Pathway
Stat3-IN-23 functions as a competitive inhibitor of the STAT3 signaling pathway. The canonical activation of STAT3 is initiated by the phosphorylation of a specific tyrosine residue (Tyr705) by upstream kinases, such as Janus kinases (JAKs). This phosphorylation event leads to the homodimerization of STAT3 monomers through a reciprocal interaction between the SH2 domain of one monomer and the phosphotyrosine motif of the other. The resulting STAT3 dimer then translocates to the nucleus, where it binds to specific DNA sequences and regulates the transcription of target genes involved in cell survival, proliferation, and angiogenesis.
Stat3-IN-23, with its phosphotyrosine residue, mimics the pTyr705-containing motif of activated STAT3. It competitively binds to the SH2 domain of STAT3, thereby preventing the formation of functional STAT3 dimers. This disruption of dimerization inhibits the nuclear translocation of STAT3 and subsequent gene transcription.
Caption: The STAT3 signaling pathway and the inhibitory action of Stat3-IN-23.
Experimental Protocols
Synthesis of Stat3-IN-23
Stat3-IN-23 is a phosphopeptide and is typically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. A general workflow for the synthesis is outlined below.
Caption: General workflow for the solid-phase synthesis of Stat3-IN-23.
Materials:
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Rink Amide resin
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Fmoc-protected amino acids (Fmoc-Pro-OH, Fmoc-Tyr(PO(OBzl)OH)-OH, Fmoc-Leu-OH, Fmoc-Lys(Boc)-OH, Fmoc-Thr(tBu)-OH)
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Coupling reagents (e.g., HBTU, HOBt, DIPEA)
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Deprotection solution (20% piperidine in DMF)
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Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)
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Solvents (DMF, DCM, Ether)
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Reverse-phase HPLC system
Protocol:
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Swell the Rink Amide resin in DMF.
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Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.
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Couple the first amino acid (Fmoc-Lys(Boc)-OH) to the resin using a coupling agent like HBTU/HOBt in the presence of DIPEA.
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Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence: Thr(tBu), Lys(Boc), Leu, Tyr(PO(OBzl)OH), and Pro.
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After the final coupling, perform a final Fmoc deprotection.
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Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.
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Precipitate the crude peptide in cold diethyl ether.
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Purify the crude peptide using reverse-phase HPLC.
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Lyophilize the purified fractions to obtain the final product.
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Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
In Vitro STAT3 Inhibition Assay (Electrophoretic Mobility Shift Assay - EMSA)
This protocol is designed to assess the ability of Stat3-IN-23 to inhibit the DNA-binding activity of activated STAT3.
Materials:
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Nuclear extracts from cells with constitutively active STAT3 or cytokine-stimulated cells.
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Stat3-IN-23 (PY*LKTK) and a non-phosphorylated control peptide (PYLKTK).
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Radiolabeled high-affinity sis-inducible element (hSIE) probe.
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Poly(dI-dC)
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Binding buffer (e.g., 10 mM HEPES, 50 mM KCl, 1 mM DTT, 1 mM EDTA, 5% glycerol).
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Non-denaturing polyacrylamide gel.
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Phosphorimager or autoradiography film.
Protocol:
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Prepare nuclear extracts from appropriate cells.
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In a series of microcentrifuge tubes, preincubate the nuclear extracts with varying concentrations of Stat3-IN-23 or the control peptide for 30 minutes at room temperature. Include a no-inhibitor control.
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Add the radiolabeled hSIE probe and poly(dI-dC) to each reaction and incubate for an additional 20-30 minutes at room temperature to allow for protein-DNA binding.
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Load the samples onto a non-denaturing polyacrylamide gel.
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Run the gel until the dye front reaches the bottom.
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Dry the gel and expose it to a phosphorimager screen or autoradiography film.
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Analyze the results to determine the concentration-dependent inhibition of the STAT3-DNA complex formation by Stat3-IN-23.
Western Blot Analysis of STAT3 Phosphorylation
This protocol is used to determine the effect of a compound on the phosphorylation of STAT3 in whole-cell lysates.
Materials:
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Cell line of interest (e.g., a cancer cell line with activated STAT3).
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Stat3-IN-23.
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Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
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BCA protein assay kit.
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SDS-PAGE gels and running buffer.
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PVDF membrane.
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
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Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3.
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HRP-conjugated secondary antibody.
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ECL substrate and chemiluminescence imaging system.
Protocol:
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Seed cells and allow them to adhere overnight.
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Treat the cells with various concentrations of Stat3-IN-23 for the desired time.
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Lyse the cells with lysis buffer and collect the lysates.
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Determine the protein concentration of each lysate using the BCA assay.
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Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
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Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
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Block the membrane with blocking buffer for 1 hour at room temperature.
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Incubate the membrane with the primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C.
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Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detect the protein bands using an ECL substrate and an imaging system.
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Strip the membrane and re-probe with an antibody against total STAT3 as a loading control.
Conclusion
Stat3-IN-23 is a valuable research tool for investigating the role of the STAT3 signaling pathway in various biological and pathological processes. Its peptide-based nature and inclusion of a phosphotyrosine residue provide a specific mechanism for inhibiting STAT3 dimerization and subsequent activity. The experimental protocols provided in this guide offer a starting point for researchers to synthesize and characterize the inhibitory effects of Stat3-IN-23 in their specific experimental systems. Further investigation into the in vivo efficacy and pharmacokinetic properties of Stat3-IN-23 and its derivatives may pave the way for the development of novel anti-cancer therapeutics targeting the STAT3 pathway.
